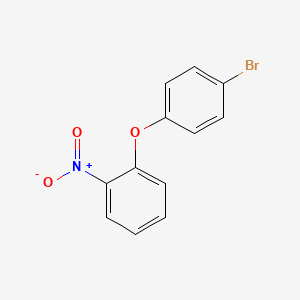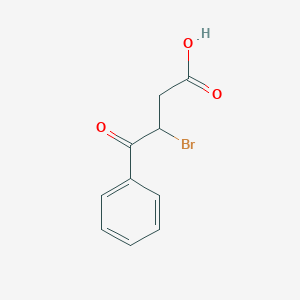
3-Bromo-4-oxo-4-phenylbutanoic acid
Vue d'ensemble
Description
3-Bromo-4-oxo-4-phenylbutanoic acid is a brominated organic compound that is related to various research areas, including the study of amino acids and their derivatives, as well as the synthesis of complex organic molecules. The compound contains a bromine atom, a ketone group, and a phenyl group attached to a four-carbon chain with a carboxylic acid terminus.
Synthesis Analysis
The synthesis of brominated organic compounds can be complex due to the reactivity of bromine. In a related study, the bromination of 3,4,4-trichlorobut-3-enoic acid was performed, leading to the formation of brominated acids, which were then converted into chlorides for further reactions . Although this study does not directly synthesize 3-Bromo-4-oxo-4-phenylbutanoic acid, it provides insight into the methods used for bromination and subsequent transformations of similar compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, has been determined using X-ray crystallography . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the properties and reactivity of the molecule. While the structure of 3-Bromo-4-oxo-4-phenylbutanoic acid itself is not provided, the methodologies used in these studies can be applied to determine its configuration.
Chemical Reactions Analysis
The reactivity of brominated acids, such as 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids, has been studied in solvolysis reactions in dipolar aprotic solvents . The study found that electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. This suggests that the presence of the bromine atom and the phenyl group in 3-Bromo-4-oxo-4-phenylbutanoic acid would influence its reactivity in a predictable manner based on the nature of the substituents.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and solubility, can be inferred from related compounds. For instance, the hydrobromide of a methyl ester derived from an amino acid component of bestatin was crystallized and had a melting point of 172-173°C . The solvolysis behavior of similar brominated acids indicates that solvent and temperature can significantly affect the reactivity of these compounds . These findings can be extrapolated to predict the behavior of 3-Bromo-4-oxo-4-phenylbutanoic acid under various conditions.
Applications De Recherche Scientifique
Catalysis and Synthesis
- Oxidation and Catalysis : A study conducted by Manjari and Reddy (2011) demonstrates the use of 3-Bromo-4-oxo-4-phenylbutanoic acid in catalysis. It acts as an efficient substrate in the oxidation by bromate in sulfuric acid medium, leading to the production of benzoic acids. This process is characterized by a first-order dependence on both bromate and sulfuric acid concentrations, suggesting potential applications in synthesis and catalysis (Manjari & Reddy, 2011).
Reaction Mechanism Studies
- Mechanistic Insights : Reddy and Manjari (2010) explored the kinetics and mechanism of oxidation of 4-oxo-4-phenylbutanoic acids by acid bromate. Their findings reveal details about reaction rates, the effect of substituents, and the proposed mechanism involving the formation of a carbocationic bromate ester. This research enhances understanding of the reaction mechanisms involving 4-oxo acids (Reddy & Manjari, 2010).
Pharmaceutical Applications
- Synthesis of Pharmaceutical Intermediates : Noda and Seebach (1987) utilized a derivative of 3-Bromo-4-oxo-4-phenylbutanoic acid in the synthesis of chiral dioxin-4-ones. This process is significant for creating intermediates that can lead to enantiomerically pure β-hydroxy-acid derivatives, highlighting its role in pharmaceutical compound synthesis (Noda & Seebach, 1987).
Material Science and Chemistry
- Polymorph Synthesis : Grinev et al. (2018) reported the discovery of a new polymorph of 4-oxo-4-phenylbutanoic acid. This research contributes to the field of material science and crystallography, providing insights into the structural properties and potential applications of new polymorphic forms of this compound (Grinev et al., 2018).
Propriétés
IUPAC Name |
3-bromo-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-oxo-4-phenylbutanoic acid | |
CAS RN |
53515-22-3 | |
| Record name | 53515-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



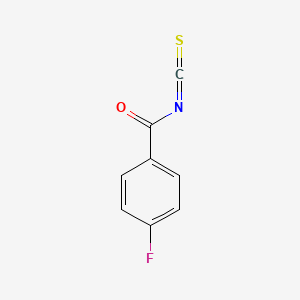
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
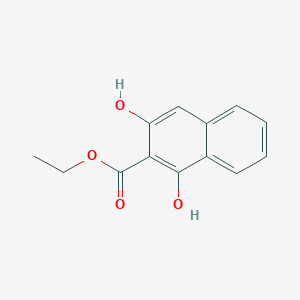
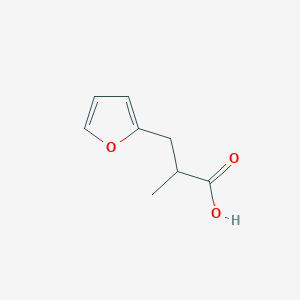
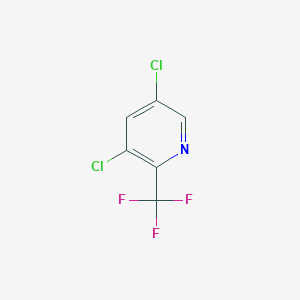
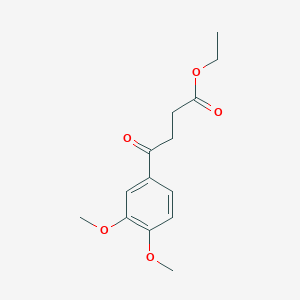
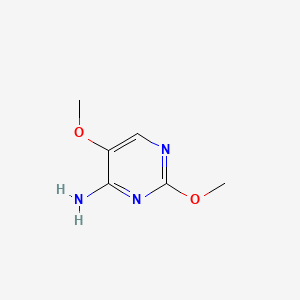
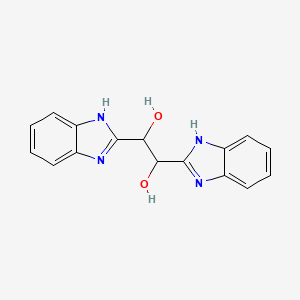
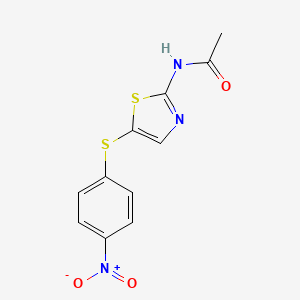
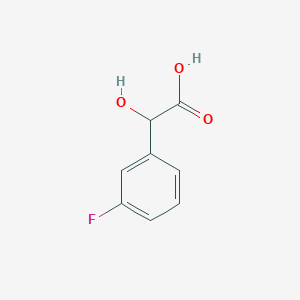
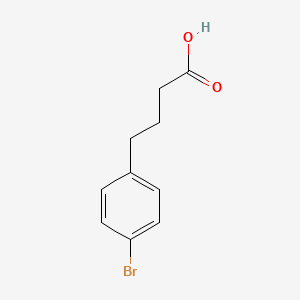
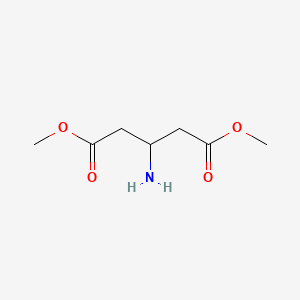
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
